molecular formula C16H17NO B7547717 N-methyl-N-[(4-phenylphenyl)methyl]acetamide

N-methyl-N-[(4-phenylphenyl)methyl]acetamide

Cat. No. B7547717
M. Wt: 239.31 g/mol
InChI Key: UXXNWVBNOFALFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(4-phenylphenyl)methyl]acetamide, also known as MPAA, is a chemical compound with potential applications in scientific research. MPAA is a member of the amide family and its chemical formula is C17H19NO. The molecule's structure consists of a benzene ring, a phenyl group, an amide functional group, and a methyl group.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-phenylphenyl)methyl]acetamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-methyl-N-[(4-phenylphenyl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(4-phenylphenyl)methyl]acetamide in lab experiments is its potential as a drug delivery system. N-methyl-N-[(4-phenylphenyl)methyl]acetamide can be conjugated with other molecules to target specific cells or tissues, which could be useful in the development of new cancer treatments. However, one limitation of using N-methyl-N-[(4-phenylphenyl)methyl]acetamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-methyl-N-[(4-phenylphenyl)methyl]acetamide in vivo.

Future Directions

There are several potential future directions for research on N-methyl-N-[(4-phenylphenyl)methyl]acetamide. One area of research could focus on the development of new cancer treatments using N-methyl-N-[(4-phenylphenyl)methyl]acetamide as a drug delivery system. Another area of research could focus on the development of new synthetic methods for N-methyl-N-[(4-phenylphenyl)methyl]acetamide, which could improve its efficiency and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-[(4-phenylphenyl)methyl]acetamide in vivo, and to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-methyl-N-[(4-phenylphenyl)methyl]acetamide involves a series of chemical reactions. The starting material is benzyl chloride, which is reacted with phenylmagnesium bromide to form 1-phenyl-1-phenylmethylmethane. This intermediate product is then reacted with N-methylacetamide to form N-methyl-N-[(4-phenylphenyl)methyl]acetamide.

Scientific Research Applications

N-methyl-N-[(4-phenylphenyl)methyl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity and could be used in the development of new cancer treatments. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been studied for its potential as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.

properties

IUPAC Name

N-methyl-N-[(4-phenylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(18)17(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXNWVBNOFALFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(4-phenylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.